5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters, followed by functional group modifications to introduce the cyclopropyl and pyrazole moieties. The reaction conditions often require the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as acids or bases to facilitate the cyclization and subsequent transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and physical properties .
Scientific Research Applications
5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical reactivity and biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Quinazolinamines: These compounds contain a quinazoline moiety and are used in various medicinal applications.
Uniqueness
5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine is unique due to its combination of cyclopropyl and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C14H22ClN5 |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-4-19-13(10(2)8-16-19)9-15-14-7-12(11-5-6-11)17-18(14)3;/h7-8,11,15H,4-6,9H2,1-3H3;1H |
InChI Key |
OTBSLDWHKWPTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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